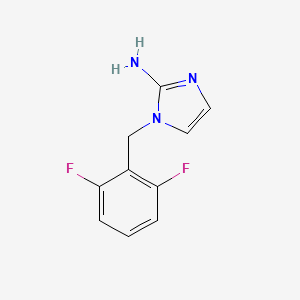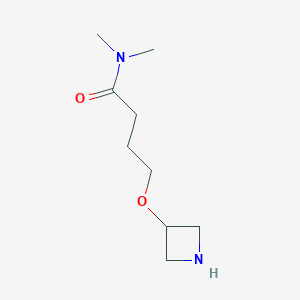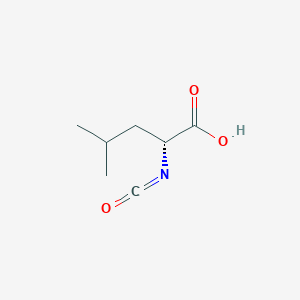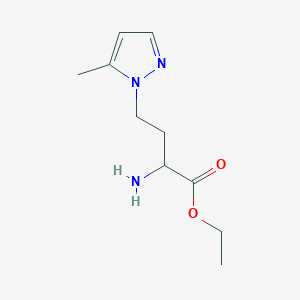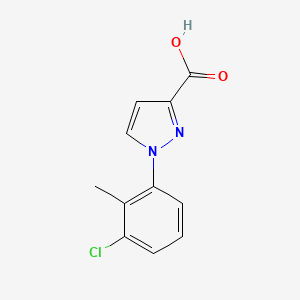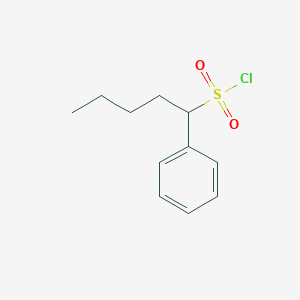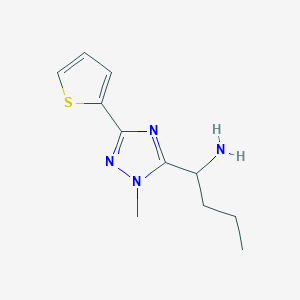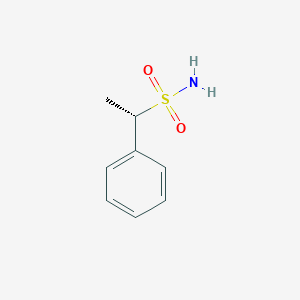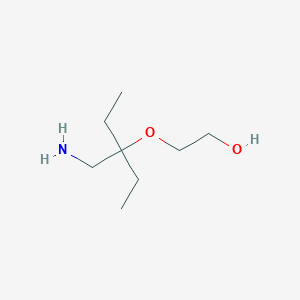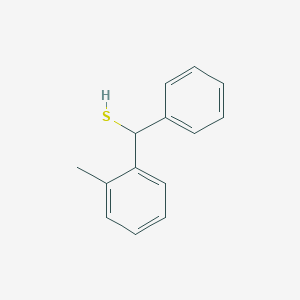
Phenyl(o-tolyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(o-tolyl)methanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a phenyl group and an o-tolyl group This compound is known for its distinctive odor, which is typical of thiols
準備方法
Synthetic Routes and Reaction Conditions: Phenyl(o-tolyl)methanethiol can be synthesized through various methods. One common approach involves the reaction of o-tolylmagnesium bromide with phenyl disulfide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{S}_2 + \text{C}_6\text{H}_4\text{CH}_3\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{MgBrS}\text{C}_6\text{H}_5 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the reaction of o-tolyl chloride with sodium phenylthiolate under controlled conditions to yield the desired thiol compound.
化学反応の分析
Types of Reactions: Phenyl(o-tolyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides. [ 2 \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + [O] \rightarrow \text{C}_6\text{H}_5\text{S}\text{S}\text{C}_6\text{H}_5 + \text{H}_2\text{O} ]
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it acts as a nucleophile. [ \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{R-X} \rightarrow \text{C}_6\text{H}_5\text{S-R} + \text{HX} ]
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Substitution Reagents: Alkyl halides (R-X), where X is a halogen
Major Products:
Disulfides: Formed through oxidation
Thioethers: Formed through substitution reactions
科学的研究の応用
Phenyl(o-tolyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways involving thiol groups.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Phenyl(o-tolyl)methanethiol involves its interaction with various molecular targets through its thiol group. The thiol group can undergo oxidation-reduction reactions, forming disulfides and modulating redox-sensitive pathways. Additionally, the compound can act as a nucleophile, participating in substitution reactions that alter the structure and function of target molecules.
類似化合物との比較
Methanethiol (CH₃SH): A simpler thiol with a similar odor but different reactivity due to the absence of aromatic groups.
Ethanethiol (C₂H₅SH): Another simple thiol with distinct physical and chemical properties.
Thiophenol (C₆H₅SH): A thiol with a phenyl group, similar to Phenyl(o-tolyl)methanethiol but lacking the o-tolyl group.
Uniqueness: this compound is unique due to the presence of both phenyl and o-tolyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and make it a valuable compound in various chemical and biological applications.
特性
分子式 |
C14H14S |
|---|---|
分子量 |
214.33 g/mol |
IUPAC名 |
(2-methylphenyl)-phenylmethanethiol |
InChI |
InChI=1S/C14H14S/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3 |
InChIキー |
BPAXNYHYMGVJPX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


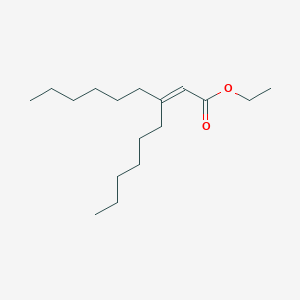
![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)
